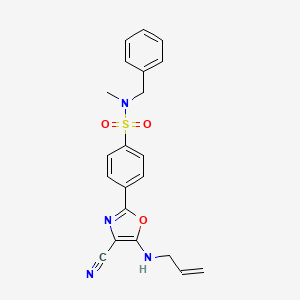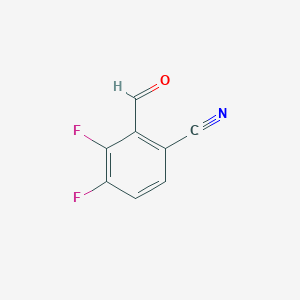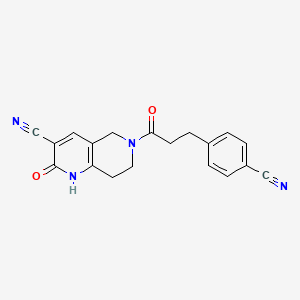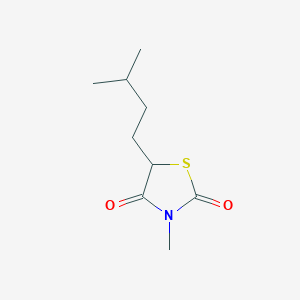
3-Methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. The IUPAC name can also provide information about the structure of the compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in different solvents, and reactivity with common reagents .Scientific Research Applications
Antibacterial and Antifungal Activity
- Antibacterial and Antifungal Properties : A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones demonstrated significant antibacterial activity, especially compounds with pyridine or piperazine moieties. Additionally, compounds with piperazine moieties showed notable antifungal activity without high cytotoxic activity, indicating their potential in developing treatments against bacterial and fungal infections (Mohanty et al., 2015).
Anticancer Activity
- In Vitro Anti-Breast Cancer Activity : The compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione was found to exhibit cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7) and demonstrated good anti-inflammatory activity, indicating a potential for cancer therapy applications (Uwabagira & Sarojini, 2019).
Anti-Inflammatory Activity
- Treatment of Inflammatory Diseases : A series of thiazolidine-2,4-dione derivatives were synthesized and shown to significantly inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS) activity, and prostaglandin E2 (PGE2) production. These findings suggest these compounds could be developed into effective treatments for inflammatory diseases (Ma et al., 2011).
Hypoglycemic Activity
- Hypoglycemic Potential : Research into imidazopyridine thiazolidine-2,4-diones, derived from pyridines, uncovered their ability to enhance insulin-induced adipocyte differentiation in vitro and exhibit hypoglycemic activity in vivo. Such compounds, particularly highlighted by the study, show promise for further clinical development in treating diabetes (Oguchi et al., 2000).
Antidiabetic Agents
- Synthesis and Evaluation of Antidiabetic Agents : A comprehensive study synthesized over 100 5-substituted thiazolidine-2,4-diones and evaluated their hypoglycemic and hypolipidemic activities, showcasing the critical role of the 5-(4-oxybenzyl) moiety in achieving substantial activity. This research provides a foundation for the development of novel antidiabetic medications (Sohda et al., 1982).
Corrosion Inhibition
- Corrosion Inhibition Performance : Thiazolidinedione derivatives were investigated for their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study found that these inhibitors effectively reduced corrosion, suggesting applications in industrial metal preservation (Yadav et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-methyl-5-(3-methylbutyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-6(2)4-5-7-8(11)10(3)9(12)13-7/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTGZSAXBHCXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1C(=O)N(C(=O)S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

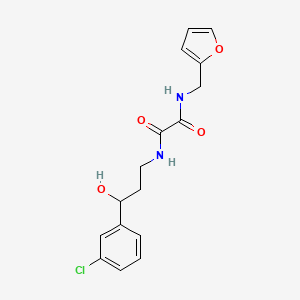
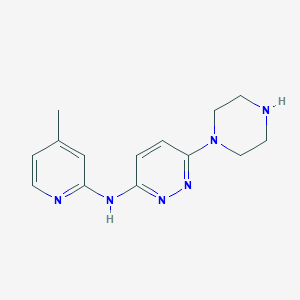
![3-[(1-Naphthalen-2-ylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2706248.png)
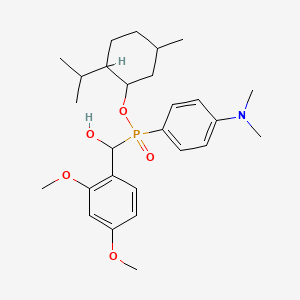
![N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706251.png)
![3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2706252.png)
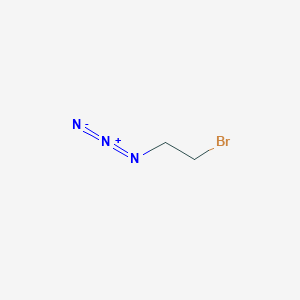

![N-cyclopentyl-4-isopropyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2706256.png)
![4-{[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2706257.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2706258.png)
